molecular formula C13H12O5 B13929102 6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13929102
M. Wt: 248.23 g/mol
InChI Key: CZBVTUGRFOPYFF-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 6-hydroxy-4,5-dimethoxy- is an organic compound with the molecular formula C13H12O5 It is a derivative of naphthalene, characterized by the presence of hydroxy and methoxy groups on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 6-hydroxy-4,5-dimethoxy- typically involves the functionalization of naphthalene derivatives. One common method includes the hydroxylation and methoxylation of naphthalene-2-carboxylic acid. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available naphthalene derivatives. The process includes controlled hydroxylation and methoxylation reactions, followed by purification steps to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 6-hydroxy-4,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthalenemethanol derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-hydroxy-4,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-hydroxy-4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the hydroxy and methoxy groups, resulting in different chemical properties and reactivity.

    3-Hydroxy-2-naphthalenecarboxylic acid: Similar structure but with the hydroxy group at a different position, leading to different reactivity and applications.

    6-Hydroxy-2-naphthalenecarboxylic acid:

Uniqueness

2-Naphthalenecarboxylic acid, 6-hydroxy-4,5-dimethoxy- is unique due to the specific arrangement of hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

6-hydroxy-4,5-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O5/c1-17-10-6-8(13(15)16)5-7-3-4-9(14)12(18-2)11(7)10/h3-6,14H,1-2H3,(H,15,16)

InChI Key

CZBVTUGRFOPYFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CC(=C2OC)O

Origin of Product

United States

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